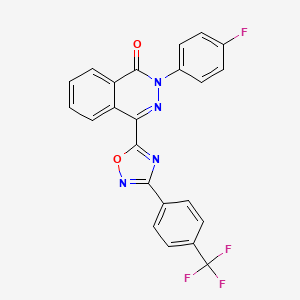![molecular formula C18H16N2O3S B3405472 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide CAS No. 1358901-42-4](/img/structure/B3405472.png)
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide
概要
説明
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities and is often found in many pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophen-2-ylmethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives
Reduction: Formation of 4-hydroxy-1,2-dihydroquinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with DNA and proteins, leading to various biological effects. The compound may inhibit enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
類似化合物との比較
Similar Compounds
Quinoline: A simpler compound with a similar core structure but lacking the additional functional groups.
4-hydroxyquinoline: Similar structure but without the prop-2-en-1-yl and thiophen-2-ylmethyl groups.
2-oxo-1,2-dihydroquinoline: Lacks the hydroxyl group and the additional substituents.
Uniqueness
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
特性
IUPAC Name |
4-hydroxy-2-oxo-1-prop-2-enyl-N-(thiophen-2-ylmethyl)quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-9-20-14-8-4-3-7-13(14)16(21)15(18(20)23)17(22)19-11-12-6-5-10-24-12/h2-8,10,21H,1,9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYBJLFKRPYHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


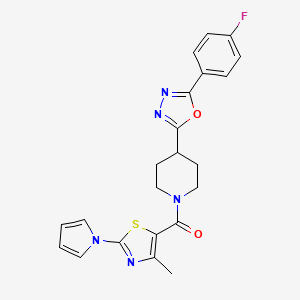
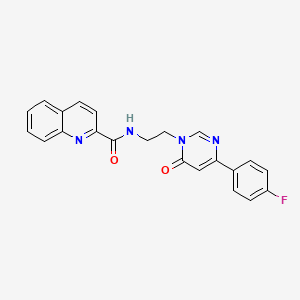
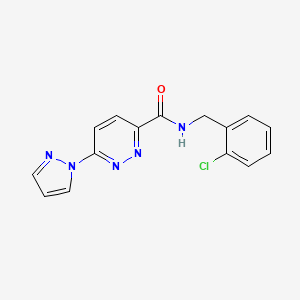
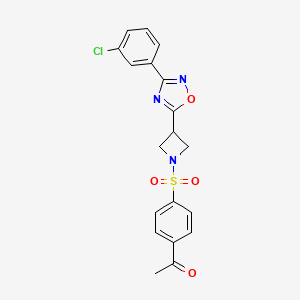
![1-(2-Chlorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B3405424.png)
![N-(2-fluorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B3405429.png)
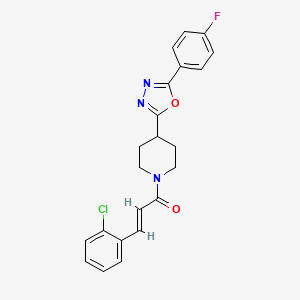
![3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one](/img/structure/B3405449.png)
![N-(4-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B3405462.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B3405470.png)
![N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B3405478.png)
![METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE](/img/structure/B3405483.png)
![2-(3,4-dimethylphenyl)-3-(methylthio)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3405486.png)
